

# 1-Methylpsilocin: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

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## Compound of Interest

Compound Name: 1-Methylpsilocin

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## Introduction

**1-Methylpsilocin**, also known as 1-methyl-4-hydroxy-N,N-dimethyltryptamine (1-Me-4-HO-DMT), is a synthetic tryptamine derivative that has garnered significant interest within the scientific community for its unique pharmacological profile.<sup>[1]</sup> Unlike its close structural analog psilocin, the active metabolite of psilocybin, **1-Methylpsilocin** exhibits a distinct selectivity for certain serotonin receptor subtypes. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of **1-Methylpsilocin**, with a focus on its potential applications in neuroscience research and drug development.

## Chemical Structure and Properties

**1-Methylpsilocin** is characterized by an indole core, substituted at the 1-position with a methyl group, at the 3-position with a dimethylaminoethyl side chain, and at the 4-position with a hydroxyl group.<sup>[1]</sup>

Table 1: Chemical Identifiers and Properties of **1-Methylpsilocin**

Property	Value	Reference(s)
IUPAC Name	3-[2-(dimethylamino)ethyl]-1-methylindol-4-ol	[2]
Chemical Formula	C13H18N2O	[2][3]
Molecular Weight	218.29 g/mol	[3]
CAS Number	1465-16-3	[2][3]
Canonical SMILES	<chem>CN(C)CCc1cn(C)c2c1cccc2O</chem>	[1]
InChI	InChI=1S/C13H18N2O/c1-14(2)8-7-10-9-15(3)11-5-4-6-12(16)13(10)11/h4-6,9,16H,7-8H2,1-3H3	[1]
Melting Point	>125°C (decomposition)	[4]
Solubility	Soluble to 100 mM in DMSO and to 10 mM in ethanol.	[3]
Storage	Store at +4°C	[3]

## Synthesis

While a detailed, step-by-step published synthesis protocol specifically for **1-Methylpsilocin** is not readily available, its synthesis can be approached through established methods in indole and tryptamine chemistry. A plausible synthetic route would involve the N-methylation of a suitable 4-hydroxyindole precursor, followed by the introduction of the dimethylaminoethyl side chain at the C3 position. One common strategy for the latter is the Speeter-Anthony tryptamine synthesis, which involves the reaction of the indole with oxalyl chloride, followed by amination with dimethylamine and subsequent reduction of the resulting glyoxylamide.

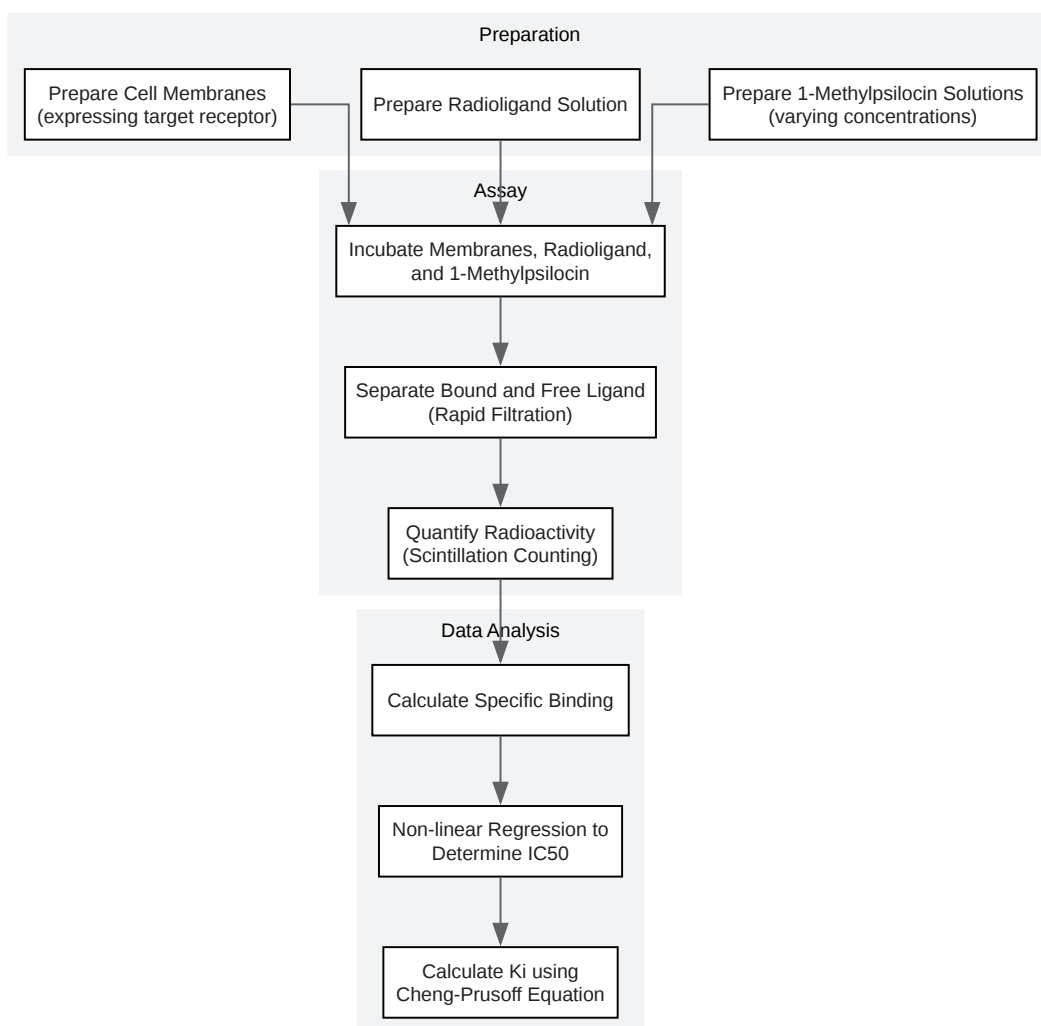
## Experimental Protocols

### General Radioligand Binding Assay Protocol for Serotonin Receptors

The affinity of **1-Methylopsilocin** for various serotonin receptors is typically determined using radioligand binding assays. The following is a generalized protocol:

- **Membrane Preparation:** Cell membranes expressing the specific human serotonin receptor subtype of interest (e.g., 5-HT2A, 5-HT2B, 5-HT2C) are prepared from cultured cell lines (e.g., HEK293) or from brain tissue.
- **Incubation:** The prepared membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for multiple 5-HT receptors) and varying concentrations of the unlabeled test compound (**1-Methylopsilocin**).
- **Equilibrium:** The incubation is carried out at a specific temperature (e.g., 37°C) for a sufficient time to allow the binding to reach equilibrium.
- **Separation:** The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
- **Quantification:** The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
- **Data Analysis:** Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## Workflow for Receptor Binding Assay



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## Receptor Binding Assay Workflow

## Pharmacological Profile

**1-Methylpsilocin** is a potent and selective agonist at the serotonin 5-HT<sub>2C</sub> receptor.[3] It also displays high affinity for the 5-HT<sub>2B</sub> receptor, where it acts as an inverse agonist.[3] Its affinity for the 5-HT<sub>2A</sub> receptor is significantly lower than for the 5-HT<sub>2C</sub> receptor.[3] In contrast to psilocin, **1-Methylpsilocin** does not appear to activate 5-HT<sub>1A</sub> receptors in mice.[1]

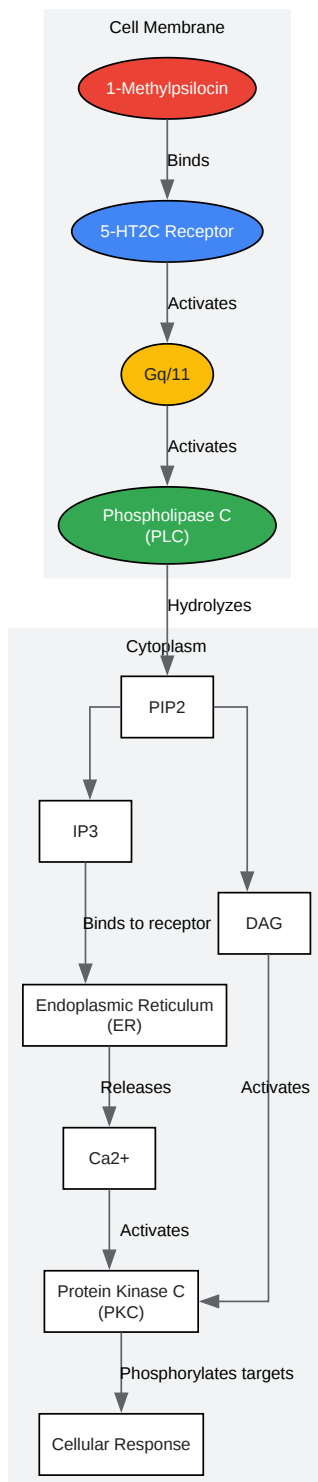
Table 2: Receptor Binding Profile of **1-Methylpsilocin**

Receptor	Affinity (K <sub>i</sub> , nM)	Functional Activity	IC <sub>50</sub> (nM)	Reference(s)
5-HT <sub>2A</sub>	-	-	633	[1][3]
5-HT <sub>2B</sub>	38	Inverse Agonist	-	[1][3]
5-HT <sub>2C</sub>	-	Agonist	12	[1][3]
5-HT <sub>1A</sub>	359	No agonist activity in vivo	-	[5]

## Signaling Pathways

The primary signaling pathway activated by **1-Methylpsilocin** is through the Gq/11 protein coupled to the 5-HT<sub>2C</sub> receptor. As an agonist, **1-Methylpsilocin** binding to the 5-HT<sub>2C</sub> receptor initiates a conformational change in the receptor, leading to the activation of the Gq/11 protein. Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> diffuses through the cytoplasm to bind to IP<sub>3</sub> receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca<sup>2+</sup>). DAG, along with the increased intracellular Ca<sup>2+</sup>, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

## 5-HT<sub>2C</sub> Receptor Agonist Signaling Pathway



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## 5-HT2C Agonist Signaling

## In Vivo Activity and Potential Applications

**1-Methylpsilocin** is active in vivo and has been shown to inhibit scratching behavior in a mouse model of obsessive-compulsive disorder (OCD).[3] Due to its selective agonist activity at the 5-HT<sub>2C</sub> receptor and reduced activity at the 5-HT<sub>2A</sub> receptor (which is primarily responsible for the hallucinogenic effects of classic psychedelics), **1-Methylpsilocin** has been investigated for therapeutic applications where the psychedelic effects are considered undesirable.[1] These potential applications include the treatment of OCD, glaucoma, and cluster headaches.[1]

## Conclusion

**1-Methylpsilocin** is a valuable research tool for investigating the role of the 5-HT<sub>2C</sub> receptor in various physiological and pathological processes. Its distinct pharmacological profile, characterized by potent and selective 5-HT<sub>2C</sub> agonism and 5-HT<sub>2B</sub> inverse agonism, sets it apart from other tryptamines. Further research into the synthesis, pharmacology, and in vivo effects of **1-Methylpsilocin** may lead to the development of novel therapeutics for a range of neuropsychiatric and other disorders.

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